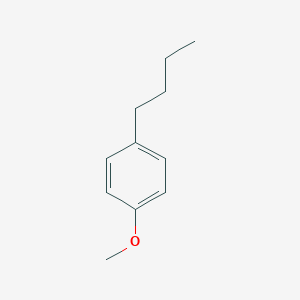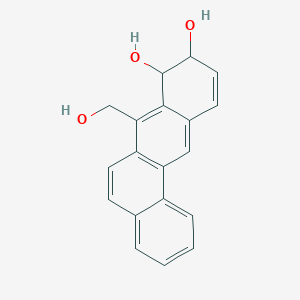
O-methyl N-acetylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl N-acetylcarbamothioate is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is a derivative of thiocarbamic acid, where the nitrogen atom is acetylated and the oxygen atom is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
O-methyl N-acetylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-thiocarbaminsaeure-methylester
- Acetyl-thiocarbamidsaeure-O-methylester
- N-Acetyl-monothiocarbamidsaeure-O-methylester
Uniqueness
O-methyl N-acetylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
16696-87-0 |
|---|---|
Formule moléculaire |
C4H7NO2S |
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
Clé InChI |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)OC |
SMILES isomérique |
CC(=O)N=C(OC)S |
SMILES canonique |
CC(=O)N=C(OC)S |
Synonymes |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


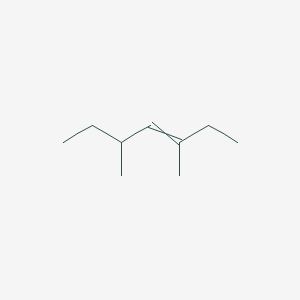
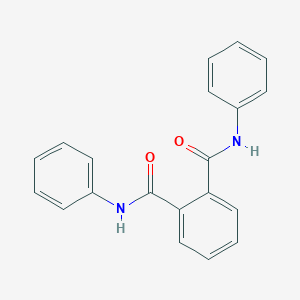
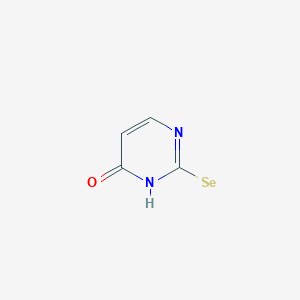



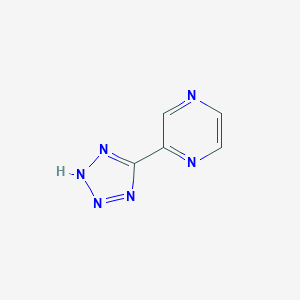
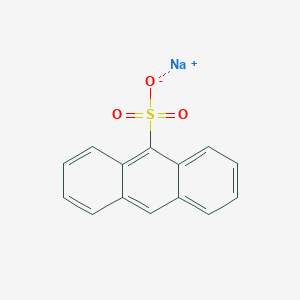
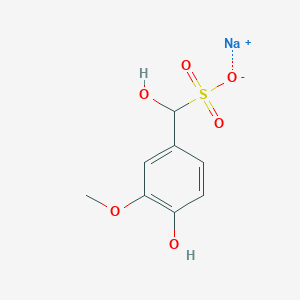
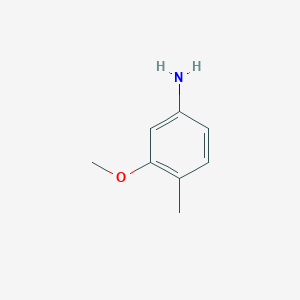
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
